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molecular formula C11H14N2O4 B8302401 [(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester

[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester

Cat. No. B8302401
M. Wt: 238.24 g/mol
InChI Key: CYCKFYGKKQOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07811595B2

Procedure details

Preparation of [(3-hydroxy-pyridine-2-carbonyl)methylamino]acetic acid ethyl ester 31): To a solution of 3-hydroxy picolinic acid (0.40 g, 2.88 mmol) in DMF (5 mL) is added diisopropylethylamine (DIPEA) (1.50 ml, 8.63 mmol), 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide (EDCI) (0.825 g, 4.31 mmol) and 1-hydroxybenzotriazole (HOBt) (0.039 g, 0.29 mmol). The reaction mixture is stirred for 5 minutes then methylamino-acetic acid ester hydrochloride (0.663 g, 4.31 mmol) is added. The reaction is stirred at room temperature for 32 hours after which the solvent is removed under reduced pressure. The residue is partitioned between EtOAc and 1M HCl and the organic layer separated, dried (MgSO4), filtered and concentrated under reduced pressure. The crude material is purified over silica (EtOAc:hexanes 1:1) to afford 0.10 g (15% yield) of the desired compound as a colourless solid. HPLC-MS: m/z 240 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.825 g
Type
reactant
Reaction Step Two
Quantity
0.039 g
Type
reactant
Reaction Step Two
[Compound]
Name
methylamino-acetic acid ester hydrochloride
Quantity
0.663 g
Type
reactant
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
ClC1C=CC([C:8]2[CH:13]=C[C:11]([C:14]([OH:16])=O)=[C:10]([O:17]C)[CH:9]=2)=CC=1.OC1[C:21]([C:26]([OH:28])=[O:27])=[N:22][CH:23]=CC=1.[CH:29](N(C(C)C)CC)(C)[CH3:30].C[N:39](C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1>CN(C=O)C>[CH2:29]([O:28][C:26](=[O:27])[CH2:21][N:22]([C:14]([C:11]1[C:10]([OH:17])=[CH:9][CH:8]=[CH:13][N:39]=1)=[O:16])[CH3:23])[CH3:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC(=C(C=C1)C(=O)O)OC
Name
Quantity
0.4 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.825 g
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
0.039 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Step Three
Name
methylamino-acetic acid ester hydrochloride
Quantity
0.663 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction is stirred at room temperature for 32 hours after which the solvent
Duration
32 h
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between EtOAc and 1M HCl
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material is purified over silica (EtOAc:hexanes 1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(CN(C)C(=O)C1=NC=CC=C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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